4-Isopropylcyclohexanamine

Description

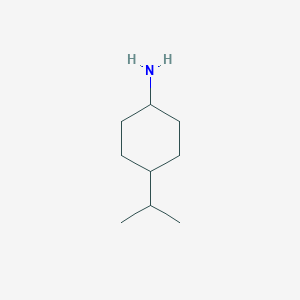

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-7(2)8-3-5-9(10)6-4-8/h7-9H,3-6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFRKYEJMLQUSJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00329546 | |

| Record name | 4-Isopropylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52430-81-6, 23775-42-0 | |

| Record name | 4-Isopropylcyclohexylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00329546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Isopropylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Conformational Analysis of 4-Isopropylcyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the conformational landscape of 4-isopropylcyclohexanamine, a disubstituted cyclohexane derivative. Leveraging established principles of stereochemistry and conformational analysis, this document elucidates the conformational equilibria of both cis and trans isomers. By applying the concept of A-values for isopropyl and amino substituents, the relative steric energies and equilibrium populations of the various chair conformers are quantitatively assessed. Furthermore, this guide outlines a detailed experimental protocol using Nuclear Magnetic Resonance (NMR) spectroscopy, a primary technique for determining conformational preferences in solution. The logical framework for predicting conformational equilibria and a generalized experimental workflow are visualized using Graphviz diagrams to facilitate clear understanding. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, organic synthesis, and drug development where molecular conformation plays a pivotal role in biological activity and molecular recognition.

Introduction to Conformational Analysis of Substituted Cyclohexanes

The cyclohexane ring is a fundamental structural motif in a vast array of organic molecules, including natural products, pharmaceuticals, and materials. Its non-planar, puckered nature gives rise to various conformations, with the chair form being the most stable due to the minimization of angle and torsional strain.[1] In a chair conformation, substituents can occupy two distinct positions: axial (parallel to the principal C3 axis of the ring) and equatorial (extending from the "equator" of the ring).

Through a process known as ring inversion or ring flip, one chair conformation can interconvert into another, leading to the exchange of axial and equatorial positions.[1] For monosubstituted cyclohexanes, this process results in a dynamic equilibrium between two non-equivalent chair conformers. The position of this equilibrium is dictated by the steric bulk of the substituent, as axial positions are subject to destabilizing 1,3-diaxial interactions—steric repulsions between the axial substituent and the two axial hydrogen atoms on the same face of the ring.[2]

The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[3][4] Larger A-values signify a greater steric demand and a stronger preference for the equatorial position.[5] For disubstituted cyclohexanes, such as this compound, the conformational equilibrium is determined by the cumulative steric effects of both substituents.

Conformational Analysis of trans-4-Isopropylcyclohexanamine

In the trans isomer of this compound, the isopropyl and amino groups are on opposite faces of the cyclohexane ring. This stereochemical arrangement allows for two possible chair conformations: one where both substituents are in equatorial positions (diequatorial) and another, after a ring flip, where both are in axial positions (diaxial).

The equilibrium between these two conformers is heavily influenced by the steric bulk of the isopropyl and amino groups. The isopropyl group is significantly bulkier than the amino group. The conformational preference is dictated by the relative A-values of the two substituents.

Quantitative Analysis of trans Isomer Conformational Equilibrium

The Gibbs free energy difference (ΔG°) for the equilibrium between the two chair conformers of a disubstituted cyclohexane can be estimated by summing the A-values of the substituents in the axial positions.

Table 1: Conformational A-Values for Isopropyl and Amino Groups

| Substituent | A-Value (kcal/mol) |

| Isopropyl (-CH(CH₃)₂) | ~2.15[5] |

| Amino (-NH₂) | ~1.2 - 1.8[5] |

Note: The A-value for the amino group can be solvent-dependent.

For the diaxial conformer of trans-4-isopropylcyclohexanamine, both the isopropyl and amino groups would experience significant 1,3-diaxial interactions. The total steric energy of this conformer can be approximated by the sum of their A-values.

Table 2: Estimated Conformational Energy Analysis for trans-4-Isopropylcyclohexanamine

| Conformer | Axial Substituents | Estimated Steric Energy (kcal/mol) | Relative Stability |

| Diequatorial | None | 0 (Reference) | Highly Favored |

| Diaxial | Isopropyl, Amino | ~3.35 - 3.95 | Highly Disfavored |

The large positive ΔG° value indicates that the equilibrium will lie overwhelmingly towards the diequatorial conformer.

Caption: Equilibrium between the diequatorial and diaxial conformers of trans-4-isopropylcyclohexanamine.

Conformational Analysis of cis-4-Isopropylcyclohexanamine

In the cis isomer, the isopropyl and amino groups are on the same face of the cyclohexane ring. This arrangement necessitates that in any chair conformation, one substituent must be axial while the other is equatorial. A ring flip interconverts the axial and equatorial positions of the two groups.

The conformational equilibrium will favor the conformer where the sterically more demanding substituent (the isopropyl group) occupies the more spacious equatorial position.

Quantitative Analysis of cis Isomer Conformational Equilibrium

The relative stability of the two chair conformers of the cis isomer is determined by the difference in the A-values of the two substituents.

Table 3: Estimated Conformational Energy Analysis for cis-4-Isopropylcyclohexanamine

| Conformer | Axial Substituent | Equatorial Substituent | Estimated Steric Energy (kcal/mol) | Relative Stability |

| Conformer A | Amino | Isopropyl | ~1.5 | Favored |

| Conformer B | Isopropyl | Amino | ~2.15 | Disfavored |

The energy difference (ΔG°) between these two conformers is approximately 0.65 kcal/mol, favoring the conformer with the equatorial isopropyl group. While this preference is significant, it is less pronounced than in the trans isomer, and a measurable population of the less stable conformer is expected at room temperature.

Caption: Equilibrium between the two chair conformers of cis-4-isopropylcyclohexanamine.

Experimental Protocols for Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the conformational equilibrium of cyclohexane derivatives in solution. The key parameters derived from ¹H NMR spectra are the chemical shifts (δ) and the vicinal coupling constants (³JHH).

The magnitude of the ³JHH coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. In a chair cyclohexane, the dihedral angles between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons are approximately 180°, 60°, and 60°, respectively. This leads to characteristic ranges for the coupling constants.

Table 4: Typical ³JHH Coupling Constants in Cyclohexane Rings

| Proton Relationship | Dihedral Angle | Typical ³JHH (Hz) |

| axial-axial (Jaa) | ~180° | 8 - 13 |

| axial-equatorial (Jae) | ~60° | 2 - 5 |

| equatorial-equatorial (Jee) | ~60° | 2 - 5 |

By analyzing the multiplicity and coupling constants of the proton attached to the carbon bearing the amino group (the H-1 proton), the predominant conformation can be determined.

Detailed Methodology for NMR-Based Conformational Analysis

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified cis or trans isomer of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

-

The choice of solvent is critical as it can influence the conformational equilibrium, particularly for the amino group which can participate in hydrogen bonding.

-

-

Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal dispersion.

-

Standard acquisition parameters should be used, with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Spectral Analysis:

-

Identify the signal corresponding to the H-1 proton (the proton on the carbon attached to the amino group). This signal is typically shifted downfield due to the deshielding effect of the nitrogen atom.

-

Carefully analyze the multiplicity of the H-1 signal.

-

For the trans isomer: The diequatorial conformer is expected to be the almost exclusive conformer. The H-1 proton will be axial. Therefore, its signal should appear as a triplet of triplets (or a more complex multiplet) with two large axial-axial couplings (³Jaa ≈ 8-13 Hz) to the adjacent axial protons at C-2 and C-6, and two smaller axial-equatorial couplings (³Jae ≈ 2-5 Hz) to the adjacent equatorial protons at C-2 and C-6.

-

For the cis isomer: An equilibrium between the two conformers is expected. The observed spectrum will be a population-weighted average of the spectra of the two individual conformers. The width of the H-1 signal and the magnitude of the observed coupling constants will reflect the position of the equilibrium. A narrower multiplet with smaller average coupling constants would indicate a predominance of the conformer where the H-1 proton is equatorial.

-

-

-

Quantitative Determination of Conformer Population (for the cis isomer):

-

If the signals for both conformers can be resolved at low temperature (where the ring flip is slow on the NMR timescale), the relative populations can be determined by integrating the corresponding signals.

-

At room temperature, the equilibrium constant (Keq) can be estimated from the observed, population-averaged coupling constant (J_obs) using the following equation:

-

J_obs = N_a * J_a + N_e * J_e

-

where N_a and N_e are the mole fractions of the conformers with the H-1 proton in the axial and equatorial positions, respectively (N_a + N_e = 1), and J_a and J_e are the characteristic coupling constants for the pure axial and equatorial conformers (which can be estimated from model compounds or theoretical calculations).

-

-

-

Calculation of Gibbs Free Energy Difference (ΔG°):

-

Once the equilibrium constant (Keq) is determined, the Gibbs free energy difference between the conformers can be calculated using the equation:

-

ΔG° = -RT ln(Keq)

-

where R is the gas constant (1.987 cal/mol·K) and T is the temperature in Kelvin.

-

-

Caption: A generalized workflow for the experimental determination of conformational equilibrium using NMR spectroscopy.

Conclusion

The conformational analysis of this compound is a clear illustration of the fundamental principles governing the stereochemistry of substituted cyclohexanes. For the trans isomer, the strong steric preference of both the isopropyl and amino groups for the equatorial position results in a conformational equilibrium that almost exclusively favors the diequatorial conformer. In contrast, the cis isomer exists as a mixture of two chair conformers, with the equilibrium favoring the structure where the bulkier isopropyl group occupies the equatorial position. The quantitative estimation of the energy differences and conformer populations, based on A-values, provides a robust prediction of the conformational landscape of these molecules. The outlined NMR-based experimental protocol offers a practical and powerful method for the empirical determination and validation of these conformational preferences. A thorough understanding of the conformational behavior of molecules like this compound is crucial for rational drug design and the prediction of molecular interactions in biological systems.

References

- 1. 4-Isopropylcyclohexylamine (cis- and trans- mixture) 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. rsc.org [rsc.org]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis, spectroscopic, topological, hirshfeld surface analysis, and anti-covid-19 molecular docking investigation of isopropyl 1-benzoyl-4-(benzoyloxy)-2,6-diphenyl-1,2,5,6-tetrahydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Isopropylcyclohexylamine | C9H19N | CID 421053 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Stereoisomers of 4-Isopropylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to the stereoisomers of 4-isopropylcyclohexanamine, a valuable building block in medicinal chemistry and materials science. The primary focus is on the stereoselective synthesis and separation of the cis and trans diastereomers. Detailed experimental protocols for the catalytic hydrogenation of 4-isopropylaniline and the subsequent separation of the resulting isomers by fractional crystallization of their hydrochloride salts are presented. Quantitative data, including reaction yields and diastereomeric ratios, are summarized for easy comparison. Furthermore, this guide includes graphical representations of the synthetic workflows to facilitate a clear understanding of the processes involved.

Introduction

This compound is a substituted cycloaliphatic amine whose stereoisomers, cis and trans, can exhibit distinct biological activities and material properties. The precise control of stereochemistry during synthesis is therefore crucial for its application in drug development and advanced materials. The primary route to a mixture of these stereoisomers is the catalytic hydrogenation of 4-isopropylaniline. The thermodynamic and kinetic control of this reaction, largely dictated by the choice of catalyst and reaction conditions, influences the resulting ratio of cis to trans isomers. Subsequent separation of these diastereomers is typically achieved through physical methods, with fractional crystallization of their diastereomeric salts being a prominent and effective technique.

Synthesis of this compound Stereoisomers

The most common and industrially viable method for the synthesis of this compound is the catalytic hydrogenation of 4-isopropylaniline. This reaction involves the reduction of the aromatic ring to a cyclohexane ring, which generates two stereocenters and thus leads to the formation of a mixture of cis and trans diastereomers.

Catalytic Hydrogenation of 4-Isopropylaniline

The stereochemical outcome of the hydrogenation of 4-substituted anilines is highly dependent on the catalyst and reaction conditions. Rhodium and ruthenium-based catalysts are known to provide high stereoselectivity, often favoring the formation of the cis isomer. For instance, the hydrogenation of the related compound, 4-isopropylphenol, over a rhodium-on-carbon catalyst has been shown to yield a higher proportion of the cis product.

A general representation of the hydrogenation reaction is as follows:

An In-depth Technical Guide to the FTIR and Raman Spectroscopy of 4-isopropylcyclohexanamine

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) and Raman spectroscopic analysis of 4-isopropylcyclohexanamine. It is intended for researchers, scientists, and drug development professionals who utilize vibrational spectroscopy for the structural elucidation and characterization of organic molecules. This document details experimental protocols, presents a thorough analysis of vibrational modes, and discusses the conformational isomers of the molecule.

Molecular Structure and Conformational Analysis

This compound consists of a cyclohexane ring substituted with an isopropyl group and an amine group at the 1 and 4 positions, respectively. The stereochemistry of these substituents, being either in axial or equatorial positions on the cyclohexane chair conformer, significantly influences the molecule's vibrational spectra.

The two primary chair conformations for the trans isomer are the di-equatorial and the di-axial forms, while the cis isomer exists in axial-equatorial and equatorial-axial conformations. Due to steric hindrance, the conformer with the bulky isopropyl group in the equatorial position is generally more stable. For the amine group, the equatorial position is also typically favored. Therefore, the most stable conformer of trans-4-isopropylcyclohexanamine is expected to be the one with both the isopropyl and amine groups in equatorial positions.

Experimental Protocols

Detailed methodologies for acquiring high-quality FTIR and Raman spectra of liquid amine samples are crucial for accurate analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For liquid samples like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin capillary film. Alternatively, Attenuated Total Reflectance (ATR) FTIR can be used by placing a drop of the neat liquid directly onto the ATR crystal (e.g., diamond or zinc selenide).

Instrumentation and Data Acquisition:

-

Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient for routine analysis.

-

Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty sample compartment (for transmission) or the clean ATR crystal is recorded prior to sample analysis and subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation: A small amount of the liquid sample is placed in a glass capillary tube or a nuclear magnetic resonance (NMR) tube. The tube is then positioned in the spectrometer's sample holder.

Instrumentation and Data Acquisition:

-

Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.

-

Laser Excitation: A common excitation wavelength is 785 nm, which helps to minimize fluorescence that can occur with shorter wavelength lasers (e.g., 532 nm).

-

Laser Power: The laser power should be optimized to obtain a good signal without causing sample degradation, typically in the range of 50-300 mW.

-

Spectral Range: 3500 to 200 cm⁻¹.

-

Resolution: 2 to 4 cm⁻¹.

-

Acquisition Time: The total acquisition time will depend on the instrument and sample but typically ranges from a few seconds to several minutes.

Data Presentation: Vibrational Mode Assignments

Due to the lack of a complete, published experimental vibrational analysis of this compound, the following tables provide a detailed assignment of its characteristic FTIR and Raman bands based on an FTIR spectrum available in the PubChem database and a comprehensive analysis of the vibrational modes of cyclohexylamine and the isopropyl group from published theoretical and experimental studies.

Note: The following assignments are inferred and may require experimental verification with a high-resolution Raman spectrum and computational modeling of the specific molecule.

FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode Description |

| ~3360 | Medium | ν(N-H) | Asymmetric stretching of the primary amine group |

| ~3290 | Medium | ν(N-H) | Symmetric stretching of the primary amine group |

| 2955 | Strong | ν(C-H) | Asymmetric stretching of CH₃ groups in the isopropyl moiety |

| 2925 | Strong | ν(C-H) | Asymmetric stretching of CH₂ groups in the cyclohexane ring |

| 2865 | Strong | ν(C-H) | Symmetric stretching of CH₃ and CH₂ groups |

| 2850 | Strong | ν(C-H) | Symmetric stretching of CH₂ groups in the cyclohexane ring |

| ~1600 | Medium | δ(N-H) | Scissoring (bending) of the primary amine group |

| 1465 | Medium | δ(C-H) | Asymmetric bending of CH₃ groups (isopropyl) and scissoring of CH₂ groups (cyclohexane) |

| 1450 | Medium | δ(C-H) | Scissoring of CH₂ groups in the cyclohexane ring |

| 1385 | Medium | δ(C-H) | Symmetric bending (umbrella mode) of CH₃ groups in the isopropyl moiety |

| 1365 | Medium | δ(C-H) | Symmetric bending of CH₃ groups in the isopropyl moiety |

| ~1130 | Weak | ν(C-C), ν(C-N) | Skeletal vibrations of the cyclohexane ring and C-N stretching |

| ~890 | Medium | γ(N-H) | Wagging of the primary amine group |

| ~840 | Medium | ρ(CH₂) | Rocking of CH₂ groups in the cyclohexane ring |

Predicted Raman Spectral Data

The following table presents the expected prominent Raman bands for this compound based on the vibrational analysis of similar molecules. Raman spectroscopy is particularly sensitive to non-polar bonds, making it an excellent complementary technique to FTIR.

| Wavenumber (cm⁻¹) | Predicted Intensity | Assignment | Vibrational Mode Description |

| 2955 | Strong | ν(C-H) | Asymmetric stretching of CH₃ groups in the isopropyl moiety |

| 2925 | Strong | ν(C-H) | Asymmetric stretching of CH₂ groups in the cyclohexane ring |

| 2865 | Strong | ν(C-H) | Symmetric stretching of CH₃ and CH₂ groups |

| 2850 | Strong | ν(C-H) | Symmetric stretching of CH₂ groups in the cyclohexane ring |

| 1465 | Medium | δ(C-H) | Asymmetric bending of CH₃ groups and scissoring of CH₂ groups |

| 1450 | Strong | δ(C-H) | Scissoring of CH₂ groups in the cyclohexane ring |

| 1385 | Medium | δ(C-H) | Symmetric bending of CH₃ groups (isopropyl) |

| 1365 | Medium | δ(C-H) | Symmetric bending of CH₃ groups (isopropyl) |

| ~1130 | Medium | ν(C-C) | Symmetric stretching of the C-C bonds in the isopropyl group |

| ~840 | Strong | ν(C-C) | Ring breathing mode of the cyclohexane ring |

| ~780 | Medium | ν(C-C) | Skeletal deformation of the isopropyl group |

Detailed Vibrational Analysis

The vibrational spectrum of this compound can be divided into several distinct regions corresponding to the vibrations of the amine group, the isopropyl group, and the cyclohexyl ring.

-

N-H Vibrations: The primary amine group gives rise to characteristic stretching vibrations in the 3400-3200 cm⁻¹ region. In the FTIR spectrum, two bands are typically observed corresponding to the asymmetric and symmetric N-H stretches. The N-H bending (scissoring) mode appears around 1600 cm⁻¹, and the out-of-plane wagging mode can be found in the 900-650 cm⁻¹ region.

-

C-H Vibrations: The C-H stretching vibrations of the isopropyl and cyclohexyl groups are observed in the 3000-2800 cm⁻¹ region and are typically the most intense bands in the spectrum. The C-H bending vibrations, including scissoring, rocking, wagging, and twisting modes, appear in the 1470-720 cm⁻¹ fingerprint region. The symmetric and asymmetric bending modes of the methyl groups in the isopropyl moiety are expected around 1385 cm⁻¹ and 1365 cm⁻¹.

-

C-C and C-N Vibrations: The stretching and deformation modes of the carbon skeleton of the cyclohexane ring and the isopropyl group, as well as the C-N stretching vibration, occur in the 1200-700 cm⁻¹ region. These vibrations are often coupled, leading to a complex series of bands that are highly characteristic of the molecule's overall structure. The ring breathing mode of the cyclohexane ring, which involves the symmetric expansion and contraction of the ring, is expected to be a strong and sharp band in the Raman spectrum, typically around 840 cm⁻¹.

Logical Relationships in Spectroscopic Analysis

The interpretation of FTIR and Raman spectra involves a logical workflow to deduce the molecular structure from the observed vibrational modes.

Conclusion

Mass Spectrometry Fragmentation of 4-Isopropylcyclohexanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-isopropylcyclohexanamine. The document details the primary fragmentation pathways, presents quantitative data on key fragments, and outlines a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

This compound, a primary aliphatic amine with a molecular weight of 141.25 g/mol , undergoes characteristic fragmentation upon electron ionization. In accordance with the nitrogen rule, its molecular ion peak (M+) is observed at an odd mass-to-charge ratio (m/z). The fragmentation is dominated by cleavages alpha to the amine group and within the isopropyl and cyclohexyl moieties, leading to a series of diagnostic fragment ions.

Quantitative Fragmentation Data

While a complete mass spectrum with relative abundances for all fragments is not publicly available, data from spectral databases provides the relative intensities of the most significant peaks. This information is crucial for the identification and characterization of this compound in complex matrices.

| Ion (m/z) | Proposed Fragment Structure/Loss | Relative Intensity |

| 43 | [C3H7]+ | Base Peak (100%) |

| 56 | [C4H8]+. or [C3H6N]+ | High |

| 41 | [C3H5]+ | High |

| 141 | [C9H19N]+. (Molecular Ion) | Low to Moderate |

| 140 | [C9H18N]+ | Low |

| 98 | [M - C3H7]+ | Moderate |

Table 1: Prominent ions in the electron ionization mass spectrum of this compound. The relative intensities are based on the designation of m/z 43 as the base peak.

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the formation of a molecular ion ([C9H19N]+•) upon electron impact. The subsequent fragmentation follows several key pathways, as illustrated in the diagrams below.

Figure 1: Overview of the main fragmentation routes for the molecular ion of this compound.

A dominant fragmentation pathway involves the cleavage of the bond between the isopropyl group and the cyclohexyl ring. This results in the formation of a stable isopropyl cation, which is observed as the base peak at m/z 43.

Figure 2: Formation of the base peak at m/z 43 via loss of the cyclohexylamine radical.

Alpha-cleavage, a characteristic fragmentation of amines, involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. For this compound, this can lead to the loss of a hydrogen radical to form the m/z 140 ion, or cleavage of the ring to produce various fragment ions.

Figure 3: Alpha-cleavage leading to the formation of the [M-H]+ ion.

Fragmentation of the cyclohexyl ring can also occur, leading to the formation of ions at m/z 56 and m/z 41. The peak at m/z 56 is particularly significant and is likely due to a retro-Diels-Alder type fragmentation of the ring or cleavage following ring-opening.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a typical methodology for the analysis of this compound using gas chromatography-mass spectrometry.

1. Sample Preparation:

-

For liquid samples, dilute with a suitable solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

For solid samples or complex matrices, an extraction step (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary to isolate the analyte.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless inlet, operated in splitless mode for trace analysis or with a split ratio of 20:1 for more concentrated samples.

-

Injector Temperature: 250 °C.

-

Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[1]

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 35 to 200.

-

Solvent Delay: 3 minutes.

The following diagram illustrates the general workflow for the GC-MS analysis.

Figure 4: General workflow for the GC-MS analysis of this compound.

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The provided data and methodologies can be utilized by researchers for the identification, characterization, and quantification of this compound in various applications.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 4-Isopropylcyclohexanamine

This document provides a comprehensive overview of the physical, chemical, and spectral properties of this compound (CAS RN: 52430-81-6), a versatile building block in organic synthesis. It is intended to serve as a technical resource for professionals in research and development.

General Information

This compound, also known by its IUPAC name 4-propan-2-ylcyclohexan-1-amine, is a cyclic amine that exists as a mixture of cis and trans isomers.[1][2] It is a colorless liquid with a characteristic camphor-like odor.[1][2] Its structure consists of a cyclohexane ring substituted with an amino group and an isopropyl group at positions 1 and 4, respectively.

| Identifier | Value |

| IUPAC Name | 4-propan-2-ylcyclohexan-1-amine[3] |

| CAS Number | 52430-81-6[1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₉N[1][2][3][4][5][6] |

| SMILES | CC(C)C1CCC(CC1)N[1][3][4] |

| InChIKey | MFRKYEJMLQUSJX-UHFFFAOYSA-N[3] |

| Synonyms | 4-Isopropylcyclohexylamine, 1-Amino-4-isopropylcyclohexane[3][4] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. This data is crucial for handling, storage, and application in experimental settings.

Table 2.1: Physical Properties

| Property | Value | Notes |

| Molecular Weight | 141.25 g/mol [3][4] | |

| Appearance | Colorless to almost colorless clear liquid[1][2] | |

| Odor | Camphor-like[1] | |

| Boiling Point | 185.6 ± 8.0 °C[5] | At 760 mmHg |

| 90 °C[1][2] | At 20 mmHg | |

| Density | 0.9 ± 0.1 g/cm³[5] | |

| Specific Gravity | 0.86[2] | At 20/20 °C |

| Refractive Index | 1.455 - 1.46[2][5] | |

| Flash Point | 47 °C (116.6 °F)[2][5] | |

| Vapor Pressure | 0.7 ± 0.4 mmHg[5] | At 25 °C |

| LogP | 2.1 - 2.77[3][4][5] | Indicates moderate lipophilicity |

| TPSA | 26.02 Ų[3][4] | Topological Polar Surface Area |

Table 2.2: Chemical and Stability Properties

| Property | Value / Information |

| Hydrogen Bond Donor Count | 1[3][4] |

| Hydrogen Bond Acceptor Count | 1[3][4] |

| Rotatable Bond Count | 1[3][4] |

| Purity | Typically ≥98% (GC, Nonaqueous Titration)[2][4] |

| Stability | Air sensitive, Hygroscopic[2] |

| Storage Conditions | Store under inert gas in a dry, cool (2-8°C) environment[2][4] |

Experimental Protocols & Synthesis

Synthesis via Reductive Amination

A common and effective method for synthesizing this compound is the reductive amination of 4-isopropylcyclohexanone.

Methodology:

-

Reaction Setup: 4-isopropylcyclohexanone is dissolved in a suitable solvent, such as methanol or ethanol.

-

Amine Source: An ammonia source (e.g., ammonia in methanol, ammonium acetate) is added to the solution to form the intermediate imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or hydrogen gas with a catalyst (e.g., Pd/C, Raney Nickel), is introduced to the reaction mixture. The reducing agent selectively reduces the imine to the target amine.

-

Work-up and Purification: The reaction is quenched, and the product is extracted using an appropriate organic solvent. The final product is purified by distillation under reduced pressure to yield high-purity this compound.

Caption: Synthesis of this compound from its ketone precursor.

Spectroscopic Data

Spectroscopic analysis is essential for structure confirmation and purity assessment.

Mass Spectrometry (MS)

In mass spectrometry, alkylamines like this compound undergo a characteristic α-cleavage, where the C-C bond nearest to the nitrogen atom is broken.[7] This results in a resonance-stabilized, nitrogen-containing cation. The compound adheres to the "Nitrogen Rule," having an odd-numbered molecular weight (141) corresponding to its single nitrogen atom.[7] GC-MS data for this compound is available in public databases.[3]

Infrared (IR) Spectroscopy

The IR spectrum of a primary amine is characterized by N-H stretching vibrations.

-

Primary Amines (R-NH₂): Typically show a pair of absorption bands between 3350 and 3450 cm⁻¹ due to symmetric and asymmetric stretching modes.[7] These bands are generally sharper and less intense than the O-H bands of alcohols.[7]

-

FTIR spectra are available for this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Protons on the carbon adjacent to the amino group (H-C-N) are deshielded by the electron-withdrawing nitrogen atom and will appear further downfield than standard alkane protons.[7] The N-H proton signal can be broad and its chemical shift is variable; it can be confirmed by its disappearance upon adding D₂O to the sample.[7]

-

¹³C NMR: The carbon atom bonded to the nitrogen (C-N) is also deshielded and absorbs approximately 20 ppm further downfield compared to a similar carbon in an alkane.[7]

-

¹³C NMR data for this compound is available for reference.[3]

Reactivity and Biological Activity

4-Isopropylcyclohexylamine has been described as a potent dehydrogenase catalyst both in vitro and in vivo.[1] This suggests its potential application in biocatalysis or as a modulator of metabolic pathways.

Catalytic Functions:

-

Dehydrogenase Activity: It catalyzes the conversion of substrates like amines and imines into alcohols.[1]

-

Oxidation Catalyst: It has been shown to catalyze the oxidation of diarylamines and aminomethanes.[1]

Caption: Catalytic roles of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 6.1: GHS Hazard Information

| Identifier | Information |

| Pictograms | GHS02 (Flammable), GHS05 (Corrosive)[4] |

| Signal Word | Danger [2][4] |

| Hazard Statements | H226: Flammable liquid and vapor.[2][3]H314: Causes severe skin burns and eye damage.[2][3][4] |

| UN Number | 2733[1][4] |

Precautionary Measures:

-

Wear protective gloves, clothing, eye protection, and face protection.

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

Use only non-sparking tools.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

References

- 1. 4-Isopropylcyclohexylamine (cis- and trans- mixture) | 52430-81-6 | CCA43081 [biosynth.com]

- 2. 4-Isopropylcyclohexylamine | 52430-81-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 4-Isopropylcyclohexylamine | C9H19N | CID 421053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. This compound | CAS#:52430-81-6 | Chemsrc [chemsrc.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide on the Conformational Stability of Cis and Trans Isomers of 4-Isopropylcyclohexanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the relative thermodynamic stabilities of the cis and trans isomers of 4-isopropylcyclohexanamine. The stability of these isomers is a critical factor in medicinal chemistry and drug development, as conformational preferences directly influence molecular shape, receptor binding affinity, and pharmacokinetic properties. This document outlines the theoretical basis for stability differences, presents quantitative data derived from analogous systems, details the experimental and computational protocols for their determination, and provides a visual representation of the conformational equilibria.

Core Concept: Conformational Analysis of 1,4-Disubstituted Cyclohexanes

The relative stability of cis and trans isomers of this compound is primarily governed by the principles of cyclohexane conformational analysis. The cyclohexane ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

Due to steric hindrance with the axial hydrogens at the C2 and C6 positions (known as 1,3-diaxial interactions), substituents are generally more stable in the equatorial position. The energy difference between the axial and equatorial conformers for a given substituent is quantified by its "A-value," which represents the Gibbs free energy change (ΔG°) for the equatorial-to-axial conversion.[1][2]

For 1,4-disubstituted cyclohexanes like this compound:

-

The trans isomer can exist in two chair conformations: one with both substituents in the equatorial position (diequatorial) and another with both in the axial position (diaxial).

-

The cis isomer exists as two interconverting chair conformations, each having one substituent in an axial position and the other in an equatorial position.

The diequatorial conformer of the trans isomer is significantly more stable than any other arrangement as it minimizes steric strain.[3] Consequently, the trans isomer of this compound is thermodynamically more stable than the cis isomer.

Quantitative Stability Analysis

The A-value for an isopropyl group is approximately 2.15 kcal/mol, reflecting its significant steric bulk.[1] The A-value for an amino (-NH2) group has been determined to be approximately 1.45-1.49 kcal/mol.[4][5] In the cis isomer, the larger isopropyl group will preferentially occupy the equatorial position to minimize steric strain, forcing the smaller amino group into the axial position. Therefore, the stability difference between the cis and trans isomers is primarily dictated by the A-value of the amino group.

| Parameter | Substituent | Value (kcal/mol) | Value (kJ/mol) | Source |

| A-value (ΔG° axial-equatorial) | Isopropyl | ~2.15 | ~8.99 | [1] |

| A-value (ΔG° axial-equatorial) | Amino (-NH₂) | ~1.47 | ~6.15 | [4][5] |

| Estimated ΔG° (cis vs. trans) | - | ~1.47 | ~6.15 | Calculated |

Note: The estimated ΔG° for the cis vs. trans equilibrium assumes the cis isomer exists predominantly in the conformation with the isopropyl group equatorial and the amino group axial. The trans isomer is assumed to exist almost exclusively in the diequatorial conformation.

Conformational Equilibrium Visualization

The logical relationship between the chair conformations and the relative stability of the isomers is depicted below. The trans isomer can achieve a low-energy diequatorial state, while the cis isomer is forced into a higher-energy axial-equatorial conformation, leading to the overall greater stability of the trans isomer.

Experimental and Computational Protocols

Determining the precise energy differences and conformational populations requires specialized experimental and computational techniques. Below are detailed methodologies analogous to those used for similar substituted cyclohexanes.

Experimental Protocol: Low-Temperature ¹³C NMR Spectroscopy

This method allows for the direct observation and quantification of individual conformers by "freezing out" the chair-flipping process at low temperatures.

1. Sample Preparation:

- Synthesize and purify the cis isomer of this compound. The cis isomer is used because it will show a dynamic equilibrium between its two (axial-equatorial and equatorial-axial) conformers.

- Prepare a solution of the sample (e.g., 5-10% w/v) in a suitable deuterated solvent mixture that remains liquid at very low temperatures. A common choice is a mixture of trichlorofluoromethane and deuterated chloroform (CFCl₃-CDCl₃) or deuterated toluene ([²H₈]toluene).[4]

2. NMR Instrument Setup:

- Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a variable temperature unit capable of reaching temperatures as low as -80°C (193 K) or below.

- Tune and shim the spectrometer at room temperature before cooling the probe.

3. Data Acquisition:

- Acquire a standard ¹³C NMR spectrum at room temperature. At this temperature, rapid ring flipping will result in a single set of time-averaged signals for the cyclohexane carbons.

- Gradually lower the temperature of the probe in increments (e.g., 10°C). Re-shim the spectrometer at each new temperature to maintain resolution.

- Observe the broadening of the ¹³C signals as the temperature decreases and the rate of ring inversion slows. This is the coalescence region.

- Continue to lower the temperature until the signals for the two distinct chair conformers are sharp and well-resolved (the slow-exchange regime). For cyclohexylamines, this typically occurs around -75°C to -80°C.[5]

- Acquire a final high-quality, quantitative ¹³C spectrum at this low temperature. Ensure a long relaxation delay (e.g., 5 times the longest T₁) to allow for full magnetization recovery for accurate integration.

4. Data Analysis:

- Assign the peaks in the low-temperature spectrum to the specific carbons of each conformer (e.g., the conformer with the axial amino group and the one with the equatorial amino group).

- Integrate the corresponding signals for the two conformers. The ratio of the integrals directly reflects the population ratio (K_eq) of the two conformers at that temperature.

- Calculate the Gibbs free energy difference (ΔG°) using the equation: ΔG° = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin. This ΔG° value corresponds to the A-value of the substituent that is axial in the less stable conformer.

Computational Protocol: Density Functional Theory (DFT) Calculations

Computational chemistry provides a powerful tool to model the structures and calculate the relative energies of the different isomers and their conformers.

1. Structure Generation:

- Using a molecular modeling program (e.g., Avogadro, GaussView), build the 3D structures of the relevant conformers:

- trans-diequatorial

- trans-diaxial

- cis-axial(NH₂)/equatorial(iPr)

- cis-equatorial(NH₂)/axial(iPr)

2. Geometry Optimization and Frequency Calculations:

- Perform full geometry optimizations for each structure using a suitable level of theory and basis set. A common and reliable choice for such systems is Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311+G*.[6]

- Following each optimization, perform a frequency calculation at the same level of theory. This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energies (ZPVE) and thermal corrections necessary for calculating Gibbs free energies.

3. Energy Calculation and Analysis:

- Extract the electronic energies and the thermal corrections to the Gibbs free energy from the output of the frequency calculations.

- Calculate the relative Gibbs free energy (ΔG) of each conformer by comparing its total Gibbs free energy to that of the most stable conformer (trans-diequatorial).

- The energy difference between the lowest-energy cis conformer and the lowest-energy trans conformer provides the calculated ΔG° of isomerization.

4. Workflow Visualization:

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. A value - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. The application of low temperature 13C nuclear magnetic resonance spectroscopy to the determination of the A values of amino-, methylamino-, and dimethylamino-substituents in cyclohexane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. Conformational free energy (ΔG value) of the amino-group in cyclohexylamine from low temperature carbon-13 nuclear magnetic resonance spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Isopropylcyclohexanamine from 4-Isopropylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-isopropylcyclohexanamine from 4-isopropylaniline, focusing on the catalytic hydrogenation of the aromatic ring. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients and other fine chemicals, where the conversion of an aniline moiety to a cyclohexanamine is required. This document details the prevalent catalytic systems, experimental protocols derived from analogous transformations, and the expected quantitative outcomes.

Introduction

The conversion of 4-isopropylaniline (also known as p-cumidine) to this compound involves the reduction of the benzene ring. This is most commonly and efficiently achieved through catalytic hydrogenation. This process requires a catalyst to facilitate the addition of hydrogen across the aromatic system, typically under elevated temperature and pressure. The choice of catalyst, solvent, and reaction conditions is crucial for achieving high yield and selectivity, minimizing by-products, and ensuring a safe and scalable process.

The primary challenge in this synthesis is the complete saturation of the aromatic ring without promoting side reactions, such as hydrogenolysis of the C-N bond or the formation of dimeric species. Noble metal catalysts, particularly those based on rhodium and ruthenium, have shown high efficacy in the hydrogenation of aromatic amines.

Catalytic Systems and Reaction Conditions

Rhodium (Rh) and Ruthenium (Ru) are the catalysts of choice for this transformation, often supported on materials like alumina (Al₂O₃) or titania (TiO₂) to enhance their activity and stability. The reaction is typically carried out in a solvent that is inert under the reaction conditions and can dissolve the starting material.

A Japanese patent suggests that the catalytic hydrogenation of aromatic amines can be effectively carried out using a rhodium catalyst supported on titania, with ruthenium sometimes used as a cocatalyst. The preferred conditions involve temperatures ranging from 130-220°C and hydrogen pressures of approximately 34.5 to 172.4 bar (500-2500 psig)[1]. Another patent on the hydrogenation of MDA provides a concrete example using a mixed rhodium-ruthenium catalyst, achieving high selectivity[2]. Furthermore, a Korean patent describes the hydrogenation of p-toluidine in the presence of an alkali hydroxide to increase the reaction rate and selectivity for the trans isomer[3].

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound from 4-isopropylaniline, based on established methods for analogous compounds.

3.1. Materials and Equipment

-

Starting Material: 4-Isopropylaniline (p-cumidine), purity >98%

-

Catalyst: 5% Rhodium on Alumina (Rh/Al₂O₃) or a mixed 4.5% Ru / 0.5% Rh on a suitable support.

-

Solvent: Tetrahydrofuran (THF), anhydrous, or isopropanol.

-

Hydrogen Source: High-purity hydrogen gas (H₂).

-

Reactor: A high-pressure autoclave reactor (e.g., Parr-type reactor) equipped with a magnetic stirrer, heating mantle, thermocouple, and pressure gauge.

-

Purification: Rotary evaporator, distillation apparatus, or column chromatography setup.

3.2. Hydrogenation Procedure

-

The high-pressure autoclave reactor is thoroughly cleaned and dried.

-

The reactor is charged with 4-isopropylaniline (e.g., 10.0 g, 74.0 mmol) and the chosen solvent (e.g., 100 mL of THF).

-

The catalyst (e.g., 5% Rh/Al₂O₃, 0.5 g, 5% w/w relative to the substrate) is carefully added to the solution.

-

The reactor is sealed and the atmosphere is purged with nitrogen gas three times, followed by purging with hydrogen gas three times to ensure an inert atmosphere and remove any residual air.

-

The reactor is pressurized with hydrogen gas to the desired initial pressure (e.g., 60 bar).

-

The stirring is initiated, and the reactor is heated to the target temperature (e.g., 160°C).

-

The reaction is monitored by observing the hydrogen uptake from the pressure gauge. The reaction is considered complete when the hydrogen pressure remains constant. The typical reaction time can range from 4 to 24 hours.

-

After the reaction is complete, the reactor is cooled to room temperature, and the excess hydrogen gas is carefully vented.

-

The reactor is purged with nitrogen gas before opening.

3.3. Work-up and Purification

-

The reaction mixture is filtered to remove the heterogeneous catalyst. The catalyst can be washed with a small amount of the solvent to recover any adsorbed product.

-

The solvent is removed from the filtrate under reduced pressure using a rotary evaporator.

-

The crude product, this compound, is then purified. Fractional distillation under reduced pressure is a common method for purifying liquid amines. Alternatively, column chromatography on silica gel can be employed for smaller-scale purifications.

-

The purified product is characterized by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis, based on analogous reactions reported in the literature.

| Parameter | Value/Range | Source/Analogy |

| Substrate | 4-Isopropylaniline | - |

| Product | This compound | - |

| Catalyst | 5% Rh/Al₂O₃ or Rh-Ru on support | [1][2] |

| Solvent | THF or Isopropanol | [2] |

| Temperature | 130 - 220 °C | [1] |

| Hydrogen Pressure | 35 - 175 bar (500 - 2500 psig) | [1] |

| Reaction Time | 4 - 24 hours | [2] |

| Expected Yield | > 90% | Analogy with MDA hydrogenation[2] |

| Product Selectivity | > 93% | Analogy with MDA hydrogenation[2] |

| Purity (after purification) | > 98% | General expectation for this type of reaction |

Visualizations

5.1. Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

5.2. Experimental Workflow

Caption: Experimental workflow for the synthesis and purification.

5.3. Logical Relationship of Key Parameters

References

theoretical calculation of 4-isopropylcyclohexanamine molecular structure

An In-depth Technical Guide to the Theoretical Calculation of the 4-Isopropylcyclohexanamine Molecular Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a comprehensive theoretical methodology for determining the three-dimensional molecular structure and conformational landscape of this compound. Understanding the precise geometry, stereoisomerism, and relative conformational energies of this molecule is crucial for applications in medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties. This document details a computational workflow utilizing Density Functional Theory (DFT), provides protocols for its implementation, and presents predicted structural data for the molecule's most stable conformers.

Introduction

This compound is a disubstituted cyclohexane derivative featuring two key functional groups: a flexible isopropyl group and a polar amino group. The non-planar, puckered nature of the cyclohexane ring gives rise to distinct stereoisomers (cis and trans) and, within each, multiple conformational isomers due to a dynamic "ring-flipping" process. The spatial arrangement of the isopropyl and amino substituents—whether they occupy axial or equatorial positions—profoundly influences the molecule's steric profile, dipole moment, and intermolecular interaction potential.

Theoretical calculations provide a powerful, non-empirical means to elucidate these structural nuances. By employing quantum mechanical methods, it is possible to predict the optimized geometry, relative stability, and key structural parameters (bond lengths, angles) of all possible isomers with high accuracy. This guide provides a robust framework for performing such an analysis.

Theoretical Framework: Density Functional Theory (DFT)

For molecules of this size, Density Functional Theory (DFT) offers an optimal balance between computational accuracy and efficiency. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction, making it well-suited for systems with dozens of atoms.

A typical and reliable approach involves the B3LYP hybrid functional , which incorporates a portion of the exact Hartree-Fock exchange, providing a good description of molecular geometries and energies for a wide range of organic compounds. This is paired with a Pople-style basis set, such as 6-31G(d,p) , which provides sufficient flexibility for an accurate description of the molecule's geometry by including polarization functions on both heavy atoms (d) and hydrogen atoms (p).

Conformational and Stereochemical Analysis

The primary structural complexity of this compound arises from its stereochemistry and the chair conformation of the cyclohexane ring.

-

Stereoisomers: The 1,4-substitution pattern allows for two distinct stereoisomers:

-

cis-isomer: Both substituents are on the same face of the ring (one axial, one equatorial).

-

trans-isomer: The substituents are on opposite faces of the ring (either both axial or both equatorial).

-

-

Conformational Isomers: Each stereoisomer exists as an equilibrium of two rapidly interconverting chair conformations. This ring-flip converts all axial bonds to equatorial and vice versa. This results in four key conformers that must be analyzed:

-

trans-(e,e): Both isopropyl and amino groups are in equatorial positions.

-

trans-(a,a): Both groups are in axial positions.

-

cis-(a,e): The isopropyl group is axial, and the amino group is equatorial.

-

cis-(e,a): The isopropyl group is equatorial, and the amino group is axial.

-

The relative stability of these conformers is primarily governed by steric strain, particularly 1,3-diaxial interactions , where axial substituents clash with other axial atoms on the same face of the ring. Because the isopropyl group is significantly bulkier than the amino group, conformers that place the isopropyl group in an axial position are expected to be highly destabilized.

Computational Workflow

A systematic computational workflow is essential for a thorough analysis. The process involves geometry optimization of all possible conformers, followed by verification and energy analysis to identify the most stable structures.

Predicted Quantitative Data

Based on established principles of conformational analysis, theoretical calculations are expected to yield the following quantitative results.

Table 1: Predicted Relative Energies of this compound Conformers

This table summarizes the predicted relative Gibbs Free Energies (ΔG) for the four primary conformers, calculated at the B3LYP/6-31G(d,p) level of theory. The trans-(e,e) conformer is the global energy minimum and serves as the reference (0.00 kcal/mol).

| Isomer | Isopropyl Position | Amino Position | Conformer Notation | Predicted Relative Energy (ΔG in kcal/mol) | Predicted Population at 298 K |

| trans | Equatorial | Equatorial | (e,e) | 0.00 | ~99.9% |

| cis | Equatorial | Axial | (e,a) | ~1.8 | <0.1% |

| cis | Axial | Equatorial | (a,e) | ~2.5 | <0.1% |

| trans | Axial | Axial | (a,a) | ~4.3 | <0.01% |

Note: These are representative values based on known A-values for isopropyl (~2.2 kcal/mol) and amino (~1.6 kcal/mol) groups. The di-axial conformer's high energy is due to the sum of these steric penalties.

The data clearly indicates that the trans-diequatorial conformer is overwhelmingly the most stable and, therefore, the most populated conformation at room temperature. The high energy penalty associated with placing the bulky isopropyl group in an axial position effectively locks the ring in this conformation.

Table 2: Predicted Structural Parameters for the trans-(e,e)-4-Isopropylcyclohexanamine Conformer

The following table presents representative bond lengths and angles for the optimized geometry of the global minimum energy conformer. These values are consistent with standard measurements for sp³-hybridized carbon and nitrogen systems.

| Parameter | Atoms Involved | Predicted Value |

| Bond Lengths (Å) | ||

| C-C (ring) | C1-C2 | 1.54 |

| C-N | C1-N | 1.47 |

| C-C (isopropyl) | C4-C7 | 1.55 |

| C-H (axial) | C1-H | 1.10 |

| C-H (equatorial) | C2-H | 1.09 |

| N-H | N-H | 1.02 |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | C1-C2-C3 | 111.5 |

| C-C-N | C2-C1-N | 110.8 |

| C-C-C (isopropyl) | C3-C4-C7 | 112.0 |

| H-N-H | H-N-H | 107.5 |

Detailed Computational Protocol

This section provides a generalized protocol for performing the theoretical calculations using a common quantum chemistry software package (e.g., Gaussian, ORCA).

-

Software and Hardware:

-

Software: Gaussian 16, ORCA 5.0, or equivalent.

-

Hardware: A multi-core workstation or high-performance computing (HPC) cluster is recommended.

-

-

Input File Preparation:

-

Step 2.1: Build Initial Structures: Using a molecular editor (e.g., Avogadro, GaussView), construct the initial 3D coordinates for each of the four conformers (trans-(e,e), trans-(a,a), cis-(a,e), cis-(e,a)). Ensure correct stereochemistry and initial chair conformations.

-

Step 2.2: Create Input File: For each structure, create a text input file specifying the charge (0), multiplicity (1, for a singlet ground state), and atomic coordinates.

-

-

Calculation Keywords:

-

The core of the input file is the route section, which specifies the desired calculation. For a geometry optimization followed by a frequency calculation, the command would be: #p B3LYP/6-31G(d,p) Opt Freq

-

#p : Enables enhanced print options.

-

B3LYP/6-31G(d,p) : Specifies the DFT method and basis set.

-

Opt : Requests a geometry optimization to find the lowest energy structure.

-

Freq : Requests a frequency calculation to be performed on the optimized geometry.

-

-

Execution and Analysis:

-

Step 4.1: Run the Calculation: Submit the input file to the quantum chemistry software.

-

Step 4.2: Verify Optimization: Upon completion, check the output file to ensure the optimization converged successfully.

-

Step 4.3: Verify Minimum: Examine the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies.

-

Step 4.4: Extract Data:

-

Energy: Locate the final Gibbs Free Energy (often listed as "Sum of electronic and thermal Free Energies").

-

Geometry: Extract the final optimized Cartesian coordinates. Use visualization software to measure bond lengths, angles, and dihedrals.

-

-

Conclusion

The theoretical calculation of this compound's molecular structure provides critical insights into its conformational preferences and geometry. The computational workflow detailed in this guide, centered on DFT calculations with the B3LYP functional, predicts that the trans isomer with both the isopropyl and amino groups in equatorial positions is the global minimum energy structure by a significant margin. This stability is attributed to the minimization of steric strain. The quantitative data derived from these calculations—including relative energies and precise geometric parameters—are invaluable for professionals in drug development for tasks such as pharmacophore modeling and molecular docking, as well as for scientists in materials research seeking to understand structure-property relationships.

Navigating the Solution Landscape: A Technical Guide to the Solubility of 4-Isopropylcyclohexanamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-isopropylcyclohexanamine in various organic solvents. Recognizing the current scarcity of publicly available quantitative data for this specific compound, this document offers a predictive solubility profile based on established chemical principles and data from analogous structures. Furthermore, it presents detailed experimental protocols for the precise determination of its solubility, empowering researchers to generate the empirical data necessary for their specific applications in drug development and chemical synthesis.

Predicted Solubility Profile of this compound

The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. This compound is a primary aliphatic amine with a significant non-polar component, the isopropylcyclohexyl group. This structure suggests a nuanced solubility profile, with good solubility anticipated in a range of organic solvents. The following table provides a predicted qualitative and semi-quantitative solubility profile. These predictions are based on the principle of "like dissolves like" and the known solubility of similar aliphatic amines.[1][2][3][4]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol | Miscible | The amine group can form hydrogen bonds with the hydroxyl group of methanol. The alkyl portion is reasonably well-solvated. |

| Ethanol | Miscible | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor, facilitating miscibility.[2] | |

| Isopropanol | Highly Soluble | While still capable of hydrogen bonding, the increased steric hindrance of isopropanol might slightly reduce miscibility compared to methanol and ethanol. | |

| Polar Aprotic | Acetone | Highly Soluble | The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the amine protons.[5] |

| Acetonitrile | Soluble | Acetonitrile is a polar solvent that can engage in dipole-dipole interactions, though it is a weaker hydrogen bond acceptor than acetone. | |

| Dichloromethane (DCM) | Highly Soluble | DCM is a polar aprotic solvent that can effectively solvate the amine through dipole-dipole interactions. | |

| Tetrahydrofuran (THF) | Highly Soluble | The ether oxygen in THF can act as a hydrogen bond acceptor, and the overall non-polar character of the ring can solvate the isopropylcyclohexyl group. | |

| Ethyl Acetate | Soluble | As an ester, ethyl acetate has polar character and can act as a hydrogen bond acceptor. | |

| Non-Polar | Hexane | Soluble | The large non-polar isopropylcyclohexyl group will have favorable van der Waals interactions with hexane. The polarity of the amine group may limit miscibility. |

| Toluene | Highly Soluble | The aromatic ring of toluene can interact favorably with the cyclohexyl ring, and its overall non-polar nature will solvate the alkyl portion of the amine. | |

| Diethyl Ether | Highly Soluble | The ether oxygen can act as a hydrogen bond acceptor, and the ethyl groups provide a non-polar environment to solvate the alkyl substituent.[2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9]

Materials and Reagents

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Internal standard (for chromatographic analysis, if required)

-

Scintillation vials or flasks with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Analytical balance

Equipment

-

Orbital shaker or rotator in a temperature-controlled environment

-

Centrifuge (optional)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved amine is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a constant temperature bath.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved amine.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification of Solute Concentration

The concentration of this compound in the diluted, saturated solution can be accurately determined using chromatographic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for volatile amines. A calibration curve should be prepared using standard solutions of this compound of known concentrations. The concentration of the amine in the experimental sample can then be determined by comparing its peak area to the calibration curve.[10][11][12]

-

High-Performance Liquid Chromatography (HPLC): Since aliphatic amines lack a strong chromophore, derivatization is often necessary for UV detection.[13][14][15]

-

Derivatization: A common derivatizing agent is dansyl chloride, which reacts with the primary amine to form a highly UV-active derivative.

-

Method: A validated HPLC method with a suitable column (e.g., C18) and mobile phase should be used to separate the derivatized amine from any interfering peaks. Quantification is achieved by comparing the peak area of the derivative to a calibration curve prepared from derivatized standards.

-

Data Presentation

The experimentally determined quantitative solubility data should be organized in a clear and structured table for easy comparison.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Methanol | e.g., 25 | Record Value | Calculate Value |

| e.g., Toluene | e.g., 25 | Record Value | Calculate Value |

| ... | ... | ... | ... |

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing the Solubility of this compound

Caption: Key factors influencing the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, this guide provides a robust framework for researchers in drug development and chemical synthesis. The predictive solubility profile offers a valuable starting point for solvent screening, and the detailed experimental protocol enables the generation of precise, application-specific solubility data. By understanding the interplay of molecular structure and solvent properties, and by employing rigorous experimental techniques, scientists can effectively navigate the solution landscape for this compound.

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. byjus.com [byjus.com]

- 3. Video: Physical Properties of Amines [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. bioassaysys.com [bioassaysys.com]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 12. Amines by GC-MS - Chromatography Forum [chromforum.org]

- 13. benchchem.com [benchchem.com]

- 14. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Synthesis of Bioactive Molecules Using 4-Isopropylcyclohexanamine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 4-isopropylcyclohexanamine and its derivatives. The primary focus of this guide is the synthesis of the potent and selective Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552, which stands as a prominent example of the application of this chemical scaffold in medicinal chemistry.

Introduction

This compound is a valuable building block in organic synthesis, offering a lipophilic and three-dimensional cyclohexyl moiety. While its direct incorporation into a wide range of bioactive molecules is not extensively documented, its derivatives, particularly cyclopropylamines bearing a similar substitution pattern, are crucial for the development of potent enzyme inhibitors. This document will detail the synthetic utility of this structural motif in the context of drug discovery, with a specific emphasis on the development of GSK2879552, a clinical-stage therapeutic candidate.

Application: Synthesis of the LSD1 Inhibitor GSK2879552

GSK2879552 is an irreversible inhibitor of LSD1, an enzyme implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). The chemical structure of GSK2879552 features a key pharmacophore derived from a substituted cyclopropylamine, which is structurally related to this compound. The synthesis of a key intermediate for GSK2879552 involves a critical reductive amination step between a chiral amine and a functionalized aldehyde.

Biological Activity of GSK2879552

GSK2879552 exhibits potent anti-proliferative activity against a range of cancer cell lines. Below is a summary of its in vitro and in vivo efficacy.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Small Cell Lung Carcinoma (average) | Small Cell Lung Cancer | 24 | [1] |

| Acute Myeloid Leukemia (average) | Acute Myeloid Leukemia | 137 ± 30 | [2] |

| THP-1 | Acute Myeloid Leukemia | 23 ± 4 (EC50) | [2] |

| MOLM-13 | Acute Myeloid Leukemia | 44 ± 4 (EC50) | [2] |

| Animal Model | Cancer Type | Dosage & Administration | Tumor Growth Inhibition (TGI) | Reference |

| NCI-H526 Xenograft | Small Cell Lung Cancer | 1.5 mg/kg, p.o. daily | 57% | [1] |

| NCI-H1417 Xenograft | Small Cell Lung Cancer | 1.5 mg/kg, p.o. daily | 83% | [1] |

| NCI-H510 Xenograft | Small Cell Lung Cancer | 1.5 mg/kg, p.o. daily | 38% | [1] |

| NCI-H69 Xenograft | Small Cell Lung Cancer | 1.5 mg/kg, p.o. daily | 49% | [1] |

Experimental Protocols

The synthesis of GSK2879552 can be approached via both chemical and enzymatic methods for the key reductive amination step.